molecular formula C16H20N4 B3192411 N,N,N',N'-Tetramethyl-4,4'-azodianiline CAS No. 6257-64-3

N,N,N',N'-Tetramethyl-4,4'-azodianiline

Cat. No.: B3192411
CAS No.: 6257-64-3
M. Wt: 268.36 g/mol
InChI Key: NMTGSDIMWJJCNO-UHFFFAOYSA-N
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Description

Contextualizing Azo Compounds in Contemporary Chemical Research

Azo compounds, characterized by the functional group R-N=N-R', are a significant class of chemicals that are extensively utilized as coloring agents in industries such as textiles and printing, accounting for a substantial portion of synthetic dyes. researchgate.net Their synthesis is often achieved through well-established methods like diazotization and azo coupling reactions. researchgate.net Beyond their vibrant colors, which arise from the extended π-electron conjugation across the molecule, aromatic azo compounds are the subject of intensive research for their applications in functional materials. chemicalbook.com The reversible trans-cis isomerization of the azo bridge upon light irradiation makes them ideal candidates for the development of photoresponsive materials and molecular switches. chemicalbook.com Furthermore, their rigid and linear structure, coupled with reactive functional groups, allows them to serve as building blocks for complex supramolecular structures and porous crystalline materials like Covalent Organic Frameworks (COFs), which have potential uses in catalysis, gas storage, and electronics. chemicalbook.com

Rationale for Investigating N,N,N',N'-Tetramethyl-4,4'-azodianiline

The investigation into this compound is driven by its specific molecular architecture and resulting properties. The presence of dimethylamino groups at the para-positions of the phenyl rings significantly influences the electronic properties of the azo system, making it an interesting subject for studies in materials science and organic synthesis.

The primary reasons for its investigation include:

Precursor for Advanced Materials: Its structure is well-suited for creating larger, functional molecules. It has been used in the synthesis of azo-based phenylthiophene Schiff bases. sigmaaldrich.com The diamino functionality, in related azodianilines, is leveraged in polymerization to create long-chain polymers. chemicalbook.com

Functional Nanoparticles: Research has shown the use of this compound functionalized magnetic nanoparticles. These nanoparticles have been employed for the efficient detection of bacterial pathogens by enriching bacteria and isolating DNA.

Electrochemical Studies: The electrochemical behavior of N,N,N',N'-tetraalkyl-4,4'-azodianiline derivatives is a subject of research. They can be synthesized with high yields via the electrochemical oxidation of N,N-dialkyl-p-phenylenediamine. This method provides an alternative to traditional chemical synthesis routes.

Historical Development and Evolution of Research on Azodianiline Derivatives

The study of azodianiline derivatives is rooted in the broader history of azo dye chemistry, which began in the mid-19th century. The foundational synthesis of azo compounds involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound.

The historical development specific to azodianiline derivatives can be outlined as follows:

Early Synthesis: The synthesis of the parent compound, 4,4'-azodianiline (B117029), has been historically achieved through the selective reduction of 4,4'-dinitroazobenzene (B14157291). This two-step process first establishes the stable azo linkage, followed by the reduction of the nitro groups to primary amines.

Development of Substituted Derivatives: Research has evolved to include the synthesis of various substituted azodianiline derivatives to tailor their properties for specific applications. The methylation of aniline (B41778) and its derivatives using various reagents and catalysts represents a key area of this evolution.

Modern Synthetic Methods: More recent advancements have focused on developing more efficient and environmentally benign synthetic routes. A notable example is the electrochemical synthesis of N,N,N',N'-tetraalkyl-4,4'-azodianiline derivatives from the oxidation of N,N-dialkyl-p-phenylenediamine at a carbon anode. This method proceeds through an "electron transfer + dimerization reaction + electron transfer" (ECE) mechanism.

The table below summarizes the key chemical identifiers for this compound.

IdentifierValue
IUPAC Name 4-[[4-(dimethylamino)phenyl]diazenyl]-N,N-dimethylaniline
CAS Number 6257-64-3
Molecular Formula C16H20N4
Molecular Weight 268.36 g/mol
Canonical SMILES CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C
InChI Key NMTGSDIMWJJCNO-UHFFFAOYSA-N

The physical properties of this compound are presented in the following table.

PropertyValueSource
Melting Point 273 °C ffhdj.com
Boiling Point 426.6 °C at 760 mmHg ffhdj.com
Density 1.02 g/cm³ ffhdj.com

Spectroscopic data is crucial for the identification and characterization of this compound. The following table provides expected ranges for key spectroscopic features.

Spectroscopic TechniqueFeatureExpected Range/Value
FTIR Spectroscopy N=N Stretch1400 - 1450 cm⁻¹
Aromatic C-H Stretch3000 - 3100 cm⁻¹
C-N Stretch1200 - 1350 cm⁻¹
UV-Vis Spectroscopy π → π* Transition~400 - 450 nm
¹³C NMR Spectroscopy Aromatic Carbonsδ 110-150 ppm
Methyl Carbonsδ ~40 ppm

Properties

CAS No.

6257-64-3

Molecular Formula

C16H20N4

Molecular Weight

268.36 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]diazenyl]-N,N-dimethylaniline

InChI

InChI=1S/C16H20N4/c1-19(2)15-9-5-13(6-10-15)17-18-14-7-11-16(12-8-14)20(3)4/h5-12H,1-4H3

InChI Key

NMTGSDIMWJJCNO-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C

Other CAS No.

6257-64-3

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N,n,n ,n Tetramethyl 4,4 Azodianiline

Advanced Organic Synthesis Routes to N,N,N',N'-Tetramethyl-4,4'-azodianiline

The synthesis of this compound, a symmetrical azo compound, is primarily achieved through the oxidative coupling of its corresponding amine precursor, N,N-dimethyl-p-phenylenediamine. Various methods have been developed, ranging from traditional chemical oxidation to more modern, sustainable approaches.

Conventional Multistep Synthesis Strategies

The most common conventional route to this compound involves the chemical oxidation of N,N-dimethyl-p-phenylenediamine. This method avoids the typical diazotization and azo coupling reaction, which is unsuitable for creating such a symmetrical molecule. The oxidation process effectively dimerizes the amine precursor to form the central azo (-N=N-) linkage.

Another, though less direct, conventional strategy for synthesizing related azo compounds involves a two-step process:

Formation of a Dinitro Precursor : Synthesis of a 4,4'-dinitroazobenzene (B14157291) derivative.

Selective Reduction : The dinitro compound is then selectively reduced to form the corresponding diamine. The key challenge in this method is to reduce the nitro groups without cleaving the relatively fragile azo bond.

However, for this compound, the direct oxidation of N,N-dimethyl-p-phenylenediamine remains the more straightforward and widely utilized conventional pathway.

Eco-Friendly and Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for synthesizing aromatic azo compounds. These approaches aim to replace hazardous reagents and minimize waste.

One promising green method is the direct oxidation of aromatic amines using air as the terminal oxidant, often facilitated by a catalyst. nih.gov For instance, mesoporous manganese oxide has been used as an inexpensive and reusable catalyst for the oxidative homo-coupling of aniline (B41778) derivatives to yield azo compounds under atmospheric conditions. nih.gov This avoids the need for stoichiometric amounts of harsh chemical oxidants.

Another green strategy involves using hydrogen peroxide (H₂O₂) as the oxidant. For example, a Cu-CeO₂ catalyst has been shown to be effective in the selective oxidation of aniline. nih.gov Such methods, which utilize readily available and non-toxic oxidants, represent a significant advancement in the sustainable synthesis of azo compounds. nih.govijtsrd.com The development of solvent-free reaction conditions is another key aspect of green synthesis for azo compounds. nih.gov

Comparison of Synthetic Approaches for Azo Compounds
ApproachKey Reagents/CatalystsGeneral ConditionsAdvantages
Conventional OxidationChemical oxidants (e.g., KMnO₄, K₂Cr₂O₇)Varies, often in organic solventsEstablished methodology
Green Catalytic Oxidation (Air)Mesoporous Mn₂O₃, AirToluene, 110 °C nih.govAtom-economical, uses air as oxidant, catalyst is reusable nih.gov
Green Catalytic Oxidation (H₂O₂)Cu-CeO₂ catalyst, H₂O₂Acetonitrile (B52724), 50 °C nih.govUses a greener oxidant (H₂O₂) nih.gov
Electrochemical SynthesisCarbon anode, aqueous solutionElectron transfer at an electrode surface High yields, avoids chemical oxidants

Biocatalytic Synthesis Pathways for Azo Compounds

Biocatalysis is an emerging field that offers highly selective and environmentally friendly alternatives to traditional chemical synthesis. nih.gov While specific biocatalytic routes for this compound are not yet widely established, the principles of biocatalysis can be applied to the synthesis of azo compounds in general. Enzymes such as laccases and peroxidases are known to catalyze the oxidation of phenolic and anilinic substrates, which can lead to the formation of azo linkages.

The advantages of using enzymes include their high specificity (regio-, stereo-, and enantioselectivity) and their ability to function under mild reaction conditions. nih.gov Researchers are actively exploring and engineering enzymes for broader substrate scopes, which may soon provide a direct biocatalytic route for the synthesis of specifically substituted azo compounds like this compound. youtube.com

Electrochemical Synthesis of Tetraalkyl-4,4'-azodianiline Derivatives

Electrochemical methods provide a powerful and clean alternative for synthesizing N,N,N',N'-tetraalkyl-4,4'-azodianiline derivatives. This technique typically involves the electrochemical oxidation of an N,N-dialkyl-p-phenylenediamine precursor at a carbon anode in an aqueous solution.

The reaction is understood to proceed through an "electron transfer + dimerization reaction + electron transfer" (ECE) mechanism. In this process, the starting amine is first oxidized to generate a reactive p-quinone-diimine species. This intermediate then reacts with a molecule of the starting amine in a Michael-type addition. Subsequent oxidation steps lead to the formation of the final N,N,N',N'-tetraalkyl-4,4'-azodianiline product with reported high yields. This method is highly efficient and circumvents the need for chemical oxidizing agents, thus improving the sustainability of the process. organic-chemistry.org

Functionalization and Derivatization Strategies for this compound

Functionalizing this compound allows for the tuning of its chemical and physical properties for various applications. Modifications can principally be targeted at the terminal amine groups or the aromatic rings.

Modification of Terminal Amines and Aromatic Rings

The structure of this compound features two N,N-dimethylamino groups and two phenyl rings, which are the primary sites for chemical modification.

Aromatic Ring Functionalization : The two benzene (B151609) rings can undergo electrophilic aromatic substitution reactions. The N,N-dimethylamino groups are strong activating groups and are ortho, para-directing. Since the para position is already substituted as part of the azo linkage, electrophilic substitution (e.g., halogenation, nitration, or sulfonation) would be directed to the ortho positions relative to the dimethylamino groups. Careful control of reaction conditions would be necessary to achieve selective mono- or di-substitution on each ring and to avoid undesired side reactions.

Modification of Terminal Amines : While the N,N-dimethylamino groups are relatively stable, they can potentially undergo reactions. For example, oxidation could lead to the formation of N-oxides. However, such modifications are less common and may be more challenging to control compared to aromatic ring substitutions.

Functionalization is often more easily achieved by using substituted precursors prior to the synthesis of the azo compound itself. For example, starting with a functionalized N,N-dimethyl-p-phenylenediamine would allow for the incorporation of various chemical groups into the final azo dye structure in a more controlled manner.

Potential Functionalization Reactions
Reaction SiteType of ReactionPotential ReagentsExpected Outcome
Aromatic RingsElectrophilic HalogenationBr₂, Cl₂ with Lewis acidSubstitution at ortho positions to -N(CH₃)₂ groups
Aromatic RingsSulfonationFuming H₂SO₄Introduction of -SO₃H groups at ortho positions
Terminal AminesOxidationm-CPBA or H₂O₂Formation of N-oxide derivatives

Grafting and Conjugation with Macromolecular Architectures

The bifunctional nature of this compound, possessing a reactive primary amine, makes it a suitable monomer for the synthesis of various macromolecular structures through step-growth polymerization. It can also act as a structural linker in the formation of extensive network polymers.

Polymer Synthesis

The presence of the primary amine group allows for the integration of the this compound unit into polymer backbones via polycondensation reactions.

Polyamides: Aromatic polyamides are a class of high-performance polymers known for their thermal stability. ntu.edu.tw The synthesis of these polymers typically involves the polycondensation of a diamine with a dicarboxylic acid or, more commonly, its more reactive diacid chloride derivative. ntu.edu.twresearchgate.net this compound can serve as the diamine component in such reactions. By reacting with various aromatic or aliphatic diacid chlorides, a new class of azo-polyamides can be synthesized, embedding the photochromic azobenzene (B91143) unit directly into the polymer chain. This imparts photoresponsive properties to the resulting material.

Polymer Type Reactants Reaction Type Key Feature
Azo-PolyamideThis compound + Diacid Chloride (e.g., Terephthaloyl chloride)Low-temperature solution polycondensationCreates a polyamide chain with photoresponsive azo units integrated into the backbone.

Poly(azomethine)s: The primary amine group of this compound can readily undergo condensation with aldehydes to form an imine, also known as a Schiff base. researchgate.netsigmaaldrich.com When a dialdehyde (B1249045) is used as the co-monomer, this reaction can be extended to form poly(azomethine)s, also known as polyimines or Schiff base polymers. This reaction provides a direct route to fully conjugated polymers where the this compound moiety is linked through imine bonds, creating materials with potentially interesting electronic and optical properties.

Network Macromolecules

Beyond linear polymers, this compound and its parent compound, 4,4'-azodianiline (B117029), are valuable building blocks for creating highly organized, multi-dimensional macromolecular architectures.

Coordination Polymers: In these materials, metal ions are linked together by organic ligands to form extended one-, two-, or three-dimensional networks. nih.govnih.gov The nitrogen atoms of the azo group (-N=N-) in this compound are excellent donor sites for coordinating to metal centers. This allows the molecule to function as a bridging ligand, connecting multiple metal ions to construct stable, porous, or functional coordination polymers. The resulting materials can exhibit properties like enhanced stability and interesting magnetic effects. nih.gov

Covalent Organic Frameworks (COFs): COFs are a class of crystalline porous polymers with highly ordered structures built from organic monomers linked by strong covalent bonds. Amine-containing molecules are frequently used as the node- or linker-monomers in COF synthesis. tcichemicals.com Specifically, 4,4'-azodianiline is recognized as a linker for forming COFs. tcichemicals.com The diamino functionality allows it to react with multi-topic linkers (e.g., trialdehydes) to form crystalline, porous networks with the photoresponsive azo group populating the framework's struts.

Synthesis of Azo-Based Chromophores and Ligands

The inherent structure of this compound serves as a scaffold for the synthesis of more complex, functional molecules such as novel chromophores and specialized ligands for metal coordination.

Schiff Base Chromophores and Ligands

A primary route for the chemical modification of this compound is through the reaction of its primary amine group. Condensation with various carbonyl compounds, particularly aldehydes, yields Schiff bases. researchgate.net This reaction has been specifically reported for this compound in the synthesis of azo-based phenylthiophene Schiff bases. sigmaaldrich.com

The formation of a Schiff base extends the π-conjugated system of the molecule, which typically results in a change in its optical properties, such as a shift in the maximum absorption wavelength (λmax). This allows for the fine-tuning of the molecule's color and electronic characteristics, creating new chromophores. Furthermore, the resulting imine nitrogen atom provides an additional coordination site, transforming the parent molecule into a new, multidentate ligand capable of forming stable complexes with metal ions.

Reactant 1 Reactant 2 (Example) Product Type Significance
This compound2-PyridinecarboxaldehydeSchiff Base LigandExtends π-conjugation, modifies chromophoric properties, and introduces a new metal-coordinating site (pyridyl nitrogen).
This compoundSalicylaldehydeSchiff Base LigandCreates a tridentate ligand with N, N, O donor atoms (azo, imine, and hydroxyl groups).
This compoundThiophene-2-carbaldehydePhenylthiophene Schiff Base ChromophoreForms a specialized chromophore with unique electronic properties derived from the thiophene (B33073) ring. sigmaaldrich.com

This compound as a Ligand

The molecule itself, without further modification, can act as a bidentate or polydentate ligand in coordination chemistry. The azo group possesses excellent donor properties and is a key feature in the coordination ability of this class of compounds.

The two nitrogen atoms of the central azo bridge can chelate to a single metal ion, forming a stable five-membered ring. This coordination behavior is fundamental to the chemistry of many azo dyes with transition metals. The resulting metal complexes can possess unique geometries and electronic structures.

Ligand Key Donor Atoms Potential Coordination Mode Resulting Complex
This compoundAzo Nitrogens (-N=N-)Bidentate ChelationForms stable metal complexes, with the azo group acting as a π-acidic ligand.
This compoundAzo and Amine NitrogensBridging LigandCan link multiple metal centers to form polynuclear complexes or coordination polymers. nih.gov

Spectroscopic and Structural Elucidation of N,n,n ,n Tetramethyl 4,4 Azodianiline and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the characterization of N,N,N',N'-tetramethyl-4,4'-azodianiline, offering non-destructive and highly detailed molecular insights.

UV-Vis spectroscopy is a primary tool for investigating the electronic properties of this compound due to its extensive conjugated π-system, which includes the two phenyl rings and the central azo (-N=N-) group. The absorption of ultraviolet or visible light promotes electrons from lower-energy molecular orbitals (like π and n orbitals) to higher-energy anti-bonding orbitals (π*). researchgate.net

The electronic spectrum of azobenzene (B91143) derivatives typically displays two characteristic absorption bands:

A high-intensity band in the UV region, corresponding to the π→π* transition. For the parent 4,4'-azodianiline (B117029), this peak (λₘₐₓ) is observed in the 400–450 nm range. The presence of strong electron-donating dimethylamino (-N(CH₃)₂) groups in this compound is expected to cause a bathochromic (red) shift, moving this absorption to longer wavelengths.

A low-intensity band in the visible region, which is attributed to the formally forbidden n→π* transition. researchgate.net This transition involves the non-bonding electrons of the nitrogen atoms in the azo group.

A key feature of azobenzenes, including this compound, is their ability to undergo reversible photoisomerization. rsc.org The molecule exists as two geometric isomers: the more thermally stable trans (E) isomer and the metastable cis (Z) isomer. nih.gov Irradiation with light of a specific wavelength, typically corresponding to the π→π* transition, can induce the trans-to-cis isomerization. researchgate.net The reverse cis-to-trans isomerization can be triggered by irradiation at a different wavelength (often corresponding to the n→π* band of the cis isomer) or by thermal relaxation in the dark. rsc.org This photoswitching behavior leads to significant and observable changes in the UV-Vis absorption spectrum, as the cis isomer has a different absorption profile from the trans isomer. The study of these spectral changes allows for the detailed analysis of isomerization kinetics and the properties of the photostationary state. nih.gov

Table 1: Typical Electronic Transitions in Azobenzene Derivatives

Transition Involved Orbitals Typical Wavelength Relative Intensity
π→π* π (bonding) to π* (anti-bonding) UV-A Region (~320-450 nm) High

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum, the following signals are expected:

Aromatic Protons: The protons on the two phenyl rings would appear as a set of signals in the aromatic region (typically δ 6.5-8.0 ppm). Due to the symmetrical nature of the molecule and the influence of the electron-donating -N(CH₃)₂ groups and the electron-withdrawing -N=N- group, the protons ortho and meta to the azo group will have distinct chemical shifts, likely appearing as doublets. For a closely related compound, 4-((4-(dimethylamino)phenyl)diazenyl)aniline, aromatic protons are observed between δ 6.50-8.29 ppm. usp.br

Methyl Protons: The four methyl groups are chemically equivalent in the symmetrical trans isomer, giving rise to a single, sharp signal. This peak would be found in the upfield region (typically δ 2.9-3.1 ppm) and would integrate to 12 protons. For example, the N,N-dimethyl protons in N,N,4-trimethylaniline appear at δ 2.90 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information:

Aromatic Carbons: Four distinct signals for the aromatic carbons are expected for the symmetric molecule: the carbon attached to the azo group, the carbons ortho and meta to the azo group, and the carbon attached to the dimethylamino group.

Methyl Carbons: A single signal for the equivalent methyl carbons would be observed, typically around δ 40 ppm. rsc.org

Any deviation from this expected pattern, such as the appearance of additional sets of signals, could indicate the presence of impurities or the co-existence of different isomers (e.g., cis and trans) or conformers in the solution.

Table 2: Predicted ¹H NMR Chemical Shifts for trans-N,N,N',N'-Tetramethyl-4,4'-azodianiline

Proton Type Predicted Chemical Shift (δ) Multiplicity Integration
Aromatic Protons (ortho to -N=N-) ~7.8 ppm Doublet 4H
Aromatic Protons (meta to -N=N-) ~6.7 ppm Doublet 4H

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. chemicalbook.com Analysis of these spectra provides a molecular fingerprint and confirms the presence of key functional groups in this compound.

Key vibrational modes include:

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region, while the aliphatic C-H stretching from the methyl groups appears in the 3000–2850 cm⁻¹ range. researchgate.net

C=C and C-N Vibrations: Aromatic C=C ring stretching vibrations produce characteristic bands in the 1600–1450 cm⁻¹ region. The C-N stretching vibrations associated with the dimethylamino groups are also expected in the fingerprint region. nih.gov

N=N Vibration: The azo group's stretching vibration is of particular interest. In the centrosymmetric trans isomer, the N=N bond is non-polar, making its IR absorption very weak or forbidden. However, this vibration is strongly Raman active. researchgate.netbohrium.com Conversely, in the less symmetric cis isomer, the N=N stretch gains some dipole moment and becomes more active in the IR spectrum. nih.gov This difference is a powerful tool for studying the isomerization process.

The combination of IR and Raman spectroscopy is therefore crucial for a complete vibrational analysis, especially for distinguishing between the symmetric trans and non-symmetric cis isomers. bohrium.com

Table 3: Key Vibrational Modes for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Primary Active Technique
Aromatic C-H Stretch 3100 - 3000 IR & Raman
Aliphatic C-H Stretch 3000 - 2850 IR & Raman
Aromatic C=C Stretch 1600 - 1450 IR & Raman
trans-N=N Stretch ~1440 - 1400 Raman

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. researchgate.net While this compound is a diamagnetic molecule (no unpaired electrons) in its ground state, it can be converted into a paramagnetic species.

Given the electron-rich nature of the molecule, due to the two dimethylamino groups, it can be chemically or electrochemically oxidized to form a stable radical cation. In such a scenario, EPR spectroscopy would be the definitive method for analysis. The resulting EPR spectrum would provide valuable information, including:

g-factor: Helps in identifying the type of radical.

Hyperfine Coupling Constants: The interaction of the unpaired electron with magnetic nuclei (like ¹⁴N and ¹H) would split the EPR signal into a characteristic pattern. Analysis of this hyperfine structure would confirm the location of the unpaired electron within the molecular structure. researchgate.net

Therefore, while not applicable to the neutral ground-state molecule, EPR is an indispensable tool for studying its radical ions and reactive intermediates. researchgate.net

Crystallographic Analysis and Solid-State Structural Investigations

X-ray crystallography provides the most precise information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound (CAS 6257-64-3) is not widely available in the surveyed literature, the expected solid-state structure can be inferred from the known structures of azobenzene and related derivatives.

In the solid state, the molecule is expected to adopt the more stable trans configuration. The central C-N=N-C core is generally planar or nearly planar. The two phenyl rings are typically twisted out of the plane of the azo group to minimize steric hindrance. The geometry of the dimethylamino groups, specifically the orientation of the methyl groups and the degree of pyramidalization at the nitrogen atom, would also be determined. A Hirshfeld surface analysis on a related crystal structure of N,N,N',N'-tetramethylethanediamine showed that van der Waals interactions are the dominant forces in the crystal packing. researchgate.net Similar interactions would be expected to govern the packing of this compound crystals.

Molecular Conformation and Geometric Isomerism Studies

The structure of this compound is defined by both its geometric isomerism and its molecular conformation.

Geometric Isomerism: As discussed, the most significant structural feature is the existence of trans (E) and cis (Z) geometric isomers around the central N=N double bond. nih.gov The trans isomer is thermodynamically more stable due to reduced steric clash between the two substituted phenyl rings. The energy barrier for thermal isomerization from cis to trans can be influenced by substituents; electron-donating groups can affect the stability of the isomers and the kinetics of their interconversion. nih.gov The isomerization can be induced by light, a process that involves excited states and can proceed through either a rotation around the N-N single bond or an inversion mechanism at one of the nitrogen atoms. researchgate.net

The dihedral angles between the phenyl rings and the central azo plane.

The rotation around the C-N bonds linking the dimethylamino groups to the phenyl rings.

Computational studies on related molecules, such as 4,4'-methylenebis(N,N-dimethylaniline), predict a non-planar structure with C₂ molecular symmetry. nih.gov A similar twisted conformation is likely for this compound to alleviate steric strain between the bulky dimethylamino groups and the rest of the molecule, as well as between the two halves of the molecule itself.

Photoisomerization Dynamics (Trans-Cis Conversion)

The hallmark of azobenzene chemistry is the reversible isomerization between its two diastereomers: the thermodynamically stable, planar trans (or E) isomer and the metastable, non-planar cis (or Z) isomer. This conversion can be triggered by light. For most azobenzene derivatives, irradiation with UV light corresponding to the intense S₂ ← S₀ (π→π) transition efficiently populates the cis isomer. rsc.org Irradiation with visible light, often corresponding to the weaker S₁ ← S₀ (n→π) transition of the cis isomer, promotes the reverse reaction back to the trans form. rsc.org

In this compound, the two electron-donating dimethylamino groups at the para positions cause a significant red shift of the π→π* absorption band compared to unsubstituted azobenzene. nih.gov This is a characteristic feature of "push-pull" or "push-push" systems, where substituent-induced destabilization of the π orbital and/or stabilization of the π* orbital reduces the energy gap. nih.gov This spectral shift can make the molecule responsive to visible light for the trans-to-cis isomerization.

The mechanism of photoisomerization has been a subject of extensive research, with two primary pathways proposed: a rotation around the N=N double bond or an in-plane inversion at one of the nitrogen centers. rsc.org For many push-pull azobenzenes, theoretical and experimental studies suggest that upon excitation, the molecule rapidly relaxes via a complex potential energy surface, with the isomerization process occurring on ultrafast timescales, often in the sub-picosecond to picosecond domain. rsc.org For example, studies on the push-pull dye Disperse Red 1 show excited-state dynamics with time constants of approximately 0.1 ps, 1.0 ps, and 6.0 ps, corresponding to initial relaxation, isomerization, and vibrational cooling, respectively. rsc.org

Table 1: Photoisomerization Quantum Yields (ΦT→C) for Selected Azobenzene Derivatives.
CompoundSolventExcitation Wavelength (nm)Quantum Yield (ΦT→C)Reference
Azobenzenen-Hexane313 (π→π)0.11 researchgate.net
Azobenzenen-Hexane436 (n→π)0.24 rsc.org
4-MethoxyazobenzeneEthanol3130.12
4-AminoazobenzeneEthanol3130.08
4-(Dimethylamino)azobenzeneEthanol313<0.02

Thermal Relaxation Kinetics of Photoisomers

Once populated by light, the metastable cis isomer can revert to the more stable trans form. This back-isomerization can occur photochemically (by absorbing another photon) or, in the absence of light, thermally. The thermal relaxation is a spontaneous, first-order kinetic process. nih.gov The rate of this relaxation is highly sensitive to the electronic nature of the substituents on the azobenzene core.

Electron-donating groups, such as the dimethylamino groups in this compound, generally accelerate the thermal cis-to-trans relaxation. beilstein-journals.orgnih.gov This effect is particularly pronounced in push-pull systems. The mechanism is believed to involve a transition state with significant charge-separated or zwitterionic character, which is stabilized by the donor and acceptor groups. This stabilization lowers the activation energy for the isomerization, leading to a much shorter thermal half-life (t₁/₂) for the cis isomer compared to unsubstituted azobenzene, whose cis isomer can persist for days in the dark. beilstein-journals.orgnih.gov Push-pull azobenzenes can have thermal half-lives on the order of milliseconds to hours. beilstein-journals.orgnih.gov

The rate of thermal relaxation is also strongly influenced by the solvent polarity. Polar solvents can stabilize the polar transition state of the isomerization, thereby accelerating the reaction rate. researchgate.netnih.gov For instance, studies on various azobenzene derivatives have shown higher isomerization rates and lower activation energies in more polar media. researchgate.net

The table below summarizes the thermal relaxation times for several substituted azobenzene derivatives, highlighting the dramatic effect that electron-donating and electron-withdrawing groups have on the stability of the cis isomer.

Table 2: Thermal Relaxation Kinetics for the cis-to-trans Isomerization of Selected Azobenzene Derivatives at Room Temperature.
CompoundSolventThermal Half-Life (t1/2)Reference
AzobenzeneToluene~55 hours
4,4'-DimethoxyazobenzeneToluene~4.3 hours
4-HydroxyazobenzeneEthanol~142 ms (B15284909) nih.gov
4-Hydroxy-4'-nitroazobenzeneEthanol~3.2 ms nih.gov
4-Alkoxy-4'-azopyridinium saltEthanol~0.4 ms - 2 ms beilstein-journals.org

Electrochemical Properties and Redox Chemistry of N,n,n ,n Tetramethyl 4,4 Azodianiline

Voltammetric Characterization of Electrochemical Oxidation and Reduction

The voltammetric analysis of N,N,N',N'-tetramethyl-4,4'-azodianiline and related compounds reveals the key features of its redox processes. Cyclic voltammetry (CV) is a primary technique used to study the oxidation and reduction potentials, as well as the stability of the generated species.

The electrochemical behavior of similar azo dyes and p-phenylenediamines has been investigated. For instance, the electrochemical oxidation of N,N-dialkyl-p-phenylenediamine derivatives at a carbon anode in an aqueous solution is a known method for their synthesis. The voltammetric features of related compounds like N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) show that the stability of the resulting species, such as the dication TMPD²⁺, can be highly dependent on the conditions, particularly in aqueous solutions. rsc.org The reduction of the azo group is also a characteristic feature, which can proceed to form amine derivatives.

The following table summarizes typical electrochemical data for a related compound, which can provide insights into the expected voltammetric behavior of this compound.

Redox CoupleE°' (V vs. reference electrode)Solvent/ElectrolyteNotes
TMPD²⁺/TMPD⁺VariableAqueous solutionsThe dication is highly unstable in aqueous media. rsc.org
ADPM⁺/ADPMLow redox potentialNot specifiedExhibits a reversible redox process. rsc.org

Electron Transfer Mechanisms and Kinetics

The electron transfer mechanisms for compounds containing the p-phenylenediamine (B122844) and azo functionalities often involve multi-step processes. The electrochemical oxidation of N,N-dialkyl-p-phenylenediamines is reported to proceed through an "electron transfer + dimerization reaction + electron transfer" (ECE) mechanism. In this process, the initial electron transfer from the amine generates a radical cation, which can then undergo further reactions.

For this compound, the azo bridge (-N=N-) is a key electroactive center. The reduction of the azo group typically involves the transfer of two electrons and two protons to yield a hydrazo derivative, which can be further reduced by cleavage of the N-N bond to form the corresponding anilines. The oxidation process is expected to involve the dimethylamino-substituted phenyl rings.

The kinetics of electron transfer can be influenced by factors such as the solvent environment. Studies on the electrochemical oxidation of N,N,N′,N′-tetramethyl-1,4-phenylenediamine have highlighted the correlation between electron transfer kinetics and dynamic solvent effects. jst.go.jp The rate of electron transfer can be affected by the reorganization of the solvent shell around the molecule as it changes its oxidation state.

Influence of Solvent and Electrolyte on Redox Behavior

The solvent and supporting electrolyte play a crucial role in the electrochemical behavior of this compound by influencing the stability of the redox species, the electrode potentials, and the reaction kinetics.

The choice of solvent can significantly impact the thermodynamics and kinetics of electron transfer. For example, in studies of the oxygen reduction reaction, the solvent and the supporting electrolyte cations were found to act in concert to determine the nature of the reduction products and their reversibility. e-kemsciences.com The donor number of the solvent is a key parameter that affects the solvation of ions and, consequently, the redox potentials. e-kemsciences.com The use of different nonaqueous solvents such as dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (MeCN), and N,N-dimethylformamide (DMF) can lead to variations in the observed electrochemical behavior. e-kemsciences.comescholarship.org For instance, the introduction of DMF into an aqueous electrolyte can alter the hydrogen-bonding network and reduce water activity, which in turn affects the electrochemical stability window. nih.gov

The nature of the electrolyte anion and cation also has a pronounced effect. The interaction between the electrolyte ions and the charged species generated during the redox reaction can stabilize or destabilize these intermediates. For example, the stability of the superoxide (B77818) radical (O₂⁻) in oxygen reduction studies was explained by Pearson's hard soft acid base (HSAB) theory, involving the formation of a complex with the electrolyte cation. e-kemsciences.com

Electrocatalytic Applications and Redox Cycling

The ability of this compound and related p-phenylenediamines to undergo reversible redox reactions makes them suitable for applications in electrocatalysis. These compounds can act as redox mediators, facilitating electron transfer between an electrode and a substrate that might otherwise react slowly at the electrode surface.

For instance, N,N,N',N'-tetraalkyl-1,4-phenylenediamine redox liquids have been used to modify electrodes for electrocatalytic reactions. researchgate.net These modified electrodes have been shown to catalyze the oxidation of L-ascorbic acid. researchgate.net The catalytic cycle involves the oxidation of the mediator at the electrode, followed by its reaction with the substrate in the solution, regenerating the original form of the mediator.

The electrochemical synthesis of derivatives of N,N,N',N'-tetraalkyl-4,4'-azodianiline can be achieved through the electrochemically generated p-quinone-diimines reacting with the starting N,N-dialkyl-p-phenylenediamine molecules in a Michael-type addition. This highlights the potential for using the redox properties of these compounds in synthetic applications.

Theoretical Electrochemistry and Molecular Orbital Analysis

Theoretical calculations, such as molecular orbital analysis, can provide valuable insights into the electrochemical properties of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they relate to the ease of oxidation and reduction, respectively.

For a related imine compound used in perovskite solar cells, the HOMO and LUMO energy levels were determined by cyclic voltammetry to be -5.19 eV and -2.52 eV, respectively. mdpi.com These values are crucial for understanding the electron-donating and electron-accepting capabilities of the molecule and for designing devices with appropriate energy level alignment. The conjugated π-system that extends across the azo bridge and the two aniline (B41778) rings is responsible for its electronic properties.

The mechanism of processes like cis-trans isomerization of the azo group, which can be influenced by solvent polarity, can also be studied using theoretical models. These theoretical approaches, in conjunction with experimental electrochemical data, provide a comprehensive understanding of the structure-property relationships governing the redox chemistry of this compound.

Advanced Materials Science Applications and Functional Integration of N,n,n ,n Tetramethyl 4,4 Azodianiline Based Systems

Integration into Polymer Architectures and Matrix Modification

The incorporation of N,N,N',N'-tetramethyl-4,4'-azodianiline and its structural analogs into polymer systems can impart new properties and modify the material's performance and responsiveness. The diamine functionality and the rigid, photo-switchable azobenzene (B91143) core are central to its role in polymer science.

The integration of azobenzene-containing molecules into polymer networks can influence the material's mechanical properties. The rigid nature of the azobenzene unit can enhance the stiffness and tensile strength of the polymer matrix. The crystallinity of a polymer, a key factor in its hardness, modulus, and tensile strength, can be influenced by the addition of such molecules. mit.edu High molecular weight polymers often exhibit longer degradation times and different mechanical strengths. mit.edu

The bifunctional nature of azodianiline derivatives, possessing two reactive sites, makes them suitable candidates for use as cross-linking agents in the formation of polymer networks. These networks can range from soft hydrogels to more rigid structures. A close structural analog, 4,4'-di(acrylamido)-azobenzene, has been successfully employed as a cross-linker to create poly(N-isopropylacrylamide)-based microgels. nih.gov In this system, the azobenzene unit acts as a bridge between polymer chains, forming a network structure.

The introduction of such cross-links can create responsive materials. For example, the photoisomerization of the azobenzene cross-linker upon UV irradiation can change the volume and optical properties of the microgel, demonstrating a light-switchable system. nih.gov The extent of the property change, such as the spectral shift in optical materials, is related to the concentration of the azobenzene cross-linker within the polymer matrix. nih.gov Given that this compound is a diamine, it has the potential to act as a monomer or curing agent in polyaddition or condensation polymerizations, for instance, in the synthesis of polyurethanes or epoxy resins, similar to other diamine compounds used as hardeners. google.com

Table 1: Research Findings on Azobenzene-Crosslinked Microgels

Property Observation Reference
Cross-linker 4,4'-di(acrylamido)-azobenzene was used as a cross-linker in poly(N-isopropylacrylamide) microgels. nih.gov
Functionality The microgels were used to fabricate etalons (optical devices). nih.gov
Photo-switching The optical properties of the etalons were switchable upon exposure to UV light. nih.gov

| Response Control | The degree of spectral shift was dependent on the UV exposure time and the concentration of the azobenzene cross-linker. | nih.gov |

Functional Materials for Organic Electronics and Photonics

The electronic characteristics of this compound, arising from its extended π-conjugated system and terminal dimethylamino groups, suggest its potential for use in organic electronic and photonic applications.

In organic semiconductors, efficient charge transport relies on strong intermolecular interactions, such as π-π stacking, which facilitate the hopping of charge carriers. researchgate.netnih.gov The molecular structure of this compound, featuring electron-rich N,N-dimethylaniline terminal groups, suggests its potential as a hole-transporting material (HTM). These groups are known to facilitate hole injection and transport in organic electronic devices. mit.edu

Derivatives of this compound could be designed to optimize charge transport properties. For example, novel hole-transporting materials for perovskite solar cells have been synthesized using N,N-di(4-methoxyphenyl)aminophenyl units, which are structurally similar to the end groups of the target molecule. researchgate.net The performance of such materials is highly dependent on their ionization potential and electron affinity, which define the HOMO-LUMO energy levels. mit.edunih.gov While specific experimental data on the charge mobility of this compound derivatives are not widely reported, the fundamental properties of its constituent aromatic amine moieties are indicative of its potential utility in this field.

| Photo-switching | Modulated Conductivity | The isomerization of the azo-bridge could potentially alter the planarity and conjugation, thereby modulating the charge transport properties with light. |

Organic Light-Emitting Diodes (OLEDs) are multilayer devices where the efficiency and color of emission are determined by the materials used in the emissive and charge-transport layers. nih.govaps.org Materials with high photoluminescence quantum yields and good charge carrier mobilities are essential. mdpi.comnih.gov

While there is no specific literature detailing the use of this compound in OLEDs, its structural features are relevant. The N,N-dimethylaniline fragments are components of well-known hole-transport materials. mit.edu Furthermore, the azo-aromatic structure forms the basis of many organic dyes. The combination of these features in a single molecule suggests potential as either a component of the hole-transport layer or as a dopant or emitter in the emissive layer. The development of new emitters, including those based on thermally activated delayed fluorescence (TADF), is a key area of research for improving OLED efficiency. mdpi.comnih.gov The design of molecules with specific energy levels is crucial for achieving efficient charge recombination and light emission. mdpi.com

The most prominent feature of this compound is the central azobenzene group, which can undergo reversible photoisomerization between its trans and cis forms upon irradiation with light of specific wavelengths. google.com This photochromic behavior is the foundation for its application in optical switching and data storage.

When incorporated into a polymer film, the isomerization can lead to changes in the material's optical properties, such as its absorption spectrum and refractive index. google.com This change can be used to write and erase information, forming the basis of rewritable optical data storage systems. The two distinct states (trans and cis) can represent the "0" and "1" of binary data. Diarylethenes are another class of photochromic compounds that have been extensively studied for these applications due to their high thermal stability and resistance to photofatigue. mdpi.com The principles, however, are similar for azobenzene-based systems, where light is used to control the state of the material. google.com This light-induced switching makes these materials candidates for various photonic devices. mdpi.com

Development of Sensing Platforms and Chemo-sensors

The integration of this compound and related azo compounds into sensing platforms leverages their inherent ability to respond to external stimuli, such as changes in pH, light, or the presence of specific analytes. This response is typically manifested as a measurable change in their optical or electrochemical properties.

Design of Azodianiline-Functionalized Probes

The design of chemo-sensors based on azodianiline structures hinges on the strategic functionalization of the core molecule to impart selectivity and sensitivity towards a target analyte. The azo group itself is a key component, capable of undergoing reversible trans-cis photoisomerization upon light irradiation. This photo-switching behavior is a cornerstone of its application in photoresponsive materials.

Probes can be designed by incorporating this compound as a chromophore into larger molecular systems or polymers. The dimethylamino groups can act as recognition sites or be modified to create specific binding pockets for analytes like metal ions or protons. For instance, the basicity of the nitrogen atoms in the dimethylamino groups makes the molecule sensitive to pH, leading to colorimetric changes that can be visually detected or measured spectrophotometrically.

Mechanisms of Analyte Recognition and Signal Transduction

The mechanisms for analyte recognition in azodianiline-based sensors are diverse and depend on the sensor's design.

pH Sensing: The protonation and deprotonation of the nitrogen atoms in the dimethylamino groups and the azo bridge alter the electronic distribution within the molecule's conjugated π-system. This change in electron density modifies the energy gap between the molecular orbitals, resulting in a shift in the wavelength of maximum absorption (λmax) and a distinct color change.

Metal Ion Recognition: Probes can be designed to chelate specific metal ions. The binding of a metal ion to the azo group or other engineered binding sites restricts the molecule's conformation and perturbs its electronic structure, leading to a detectable optical or electrochemical signal.

Photoisomerization-Based Sensing: The primary signal transduction pathway often involves the light-induced isomerization of the azo bond from the more stable trans isomer to the cis isomer. The binding of an analyte can influence this process, either stabilizing one isomer over the other or altering the kinetics of the isomerization. This change can be monitored through UV-Vis spectroscopy, where the two isomers exhibit distinct absorption spectra. The thermal or light-induced relaxation back to the trans state can also be modulated by the analyte's presence.

Energy Storage Systems: Pseudocapacitive Electrode Materials

Organic electrode materials are gaining significant interest for energy storage devices due to their sustainability, structural flexibility, and potentially lower cost compared to traditional inorganic materials. nih.gov Compounds like this compound, with their redox-active centers, are potential candidates for use as pseudocapacitive electrode materials.

Design Principles for High-Performance Organic Electrode Materials

The development of high-performance organic electrodes, particularly n-type materials for the positive electrode (cathode) in lithium-ion batteries, is guided by several key principles. nih.gov The goal is to achieve high working potentials, which lead to higher energy density, and to ensure stability in the charged state, especially in air. nih.gov

Molecular design often focuses on tuning the redox potential by introducing electron-withdrawing groups (EWGs) to deplete electron density at the redox center. nih.gov While this compound contains electron-donating dimethylamino groups, its central azo group can act as a redox-active site. The ability of the azo group to undergo reversible reduction and oxidation is central to its potential application in energy storage.

| Structural Flexibility | Organic molecules offer vast possibilities for modification to fine-tune electrochemical properties. nih.gov | The aniline (B41778) rings can be functionalized to modulate the redox potential and physical properties of the material. |

Electrochemical Performance and Cycling Stability

The electrochemical performance of an electrode based on this compound would be predicated on the reversible redox reaction of the azo group. In a lithium-ion battery context, during the discharge process, the azo group would be reduced, and during charging, it would be oxidized back to its original state.

The cycling stability, or the ability to undergo many charge-discharge cycles without significant degradation in capacity, is a critical parameter. For organic electrodes, a common failure mechanism is the dissolution of the active material into the electrolyte. Strategies to improve stability include polymerization of the redox-active monomer or incorporating it into a conductive polymer matrix. The inherent rigidity of the azodianiline structure could contribute positively to morphological stability during cycling.

Host-Guest Chemistry and Supramolecular Assemblies

The rigid, linear geometry and electron-rich aromatic rings of this compound make it an intriguing guest molecule for host-guest chemistry and a building block for larger supramolecular structures.

Host-guest chemistry involves the formation of complexes between a larger host molecule, which contains a cavity, and a smaller guest molecule. Macrocycles like cucurbiturils and calixarenes are common hosts that can encapsulate guest molecules. thno.orgnih.gov The recognition and binding are driven by a combination of non-covalent interactions.

Research on hosts like tetramethyl-cucurbit chemicalbook.comuril (TMeQ chemicalbook.com) has shown their ability to form stable 1:1 inclusion complexes with aniline-containing guests. researchgate.net The formation of these supramolecular assemblies is driven by a variety of weak interactions. nih.gov Given its structure, this compound, with its two aniline-like units, could be encapsulated within the hydrophobic cavity of a suitable host molecule. Such complexation can alter the physicochemical properties of the guest, for example, by enhancing its solubility or stabilizing it against degradation.

Table 2: Driving Forces in Host-Guest Complex Formation

Interaction Type Description Potential Role in Assemblies with this compound
Ion-Dipole Interactions Attraction between an ion and a polar molecule. nih.gov The portals of cucurbituril (B1219460) hosts are electron-rich (negative potential), which can interact with cationic species or polarized parts of the guest. nih.gov
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. nih.gov While the tetramethylated nitrogens cannot act as H-bond donors, the azo nitrogens could potentially act as H-bond acceptors.
C–H⋯π Interactions A weak interaction between a C-H bond and a π-system. nih.gov The methyl groups of the host can interact with the electron-rich phenyl rings of the azodianiline guest.

| Hydrophobic Effect | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The aromatic rings of this compound would likely be driven into the hydrophobic cavity of a macrocyclic host when in an aqueous environment. |

The ability to form these ordered structures opens up possibilities for creating functional materials where the properties of the azodianiline unit, such as its photo-switching or redox activity, can be modulated by the supramolecular environment.

Formation of Inclusion Complexes with Macrocyclic Hosts

The encapsulation of guest molecules within the cavities of macrocyclic hosts is a cornerstone of supramolecular chemistry, enabling the modification of the guest's physicochemical properties. This compound, with its aromatic core, is a suitable guest for various macrocyclic hosts, such as cyclodextrins and cucurbit[n]urils. The formation of such inclusion complexes is driven by a combination of non-covalent interactions, including hydrophobic interactions, van der Waals forces, and in some cases, hydrogen bonding and ion-dipole interactions.

Research on analogous aromatic azo compounds and aniline derivatives has demonstrated the feasibility and characteristics of such host-guest systems. For instance, studies involving the inclusion of azo dyes in β-cyclodextrin show that the hydrophobic azo-aromatic portion of the guest is encapsulated within the nonpolar cavity of the cyclodextrin. nih.gov This encapsulation can lead to enhanced thermal stability and altered spectroscopic properties of the guest molecule. nih.gov

Similarly, cucurbit[n]urils, with their rigid, hydrophobic cavities and polar carbonyl portals, are excellent hosts for aromatic guests. Research on the interaction between tetramethyl cucurbit nih.govuril (TMeQ nih.gov) and various aniline derivatives reveals the formation of stable 1:1 host-guest inclusion complexes. nih.govrsc.orgnih.gov The driving forces for these interactions are identified as hydrogen bonding and ion-dipole interactions, with the aromatic ring of the guest residing within the host's cavity. nih.govresearchgate.net The formation of these complexes can significantly enhance the fluorescence of the guest molecules. nih.gov

Given these precedents, this compound is expected to form stable inclusion complexes with suitable macrocyclic hosts. The bulky tetramethylated aniline moieties would likely position themselves at the portals of the macrocycle, while the central azobenzene unit resides within the hydrophobic cavity. The formation and properties of these complexes can be investigated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Vis spectroscopy, and X-ray crystallography.

Table 1: Characteristics of Inclusion Complexes with this compound and Macrocyclic Hosts (Based on Analogous Systems)
Macrocyclic HostProbable Stoichiometry (Host:Guest)Primary Driving Forces for ComplexationExpected Changes in Guest PropertiesRelevant Characterization Techniques
β-Cyclodextrin (β-CD)1:1Hydrophobic interactions, van der Waals forcesIncreased aqueous solubility, Enhanced thermal stability, Altered photophysical properties (e.g., fluorescence)NMR Spectroscopy, UV-Vis Spectroscopy, Isothermal Titration Calorimetry (ITC), Differential Scanning Calorimetry (DSC)
Tetramethyl cucurbit nih.govuril (TMeQ nih.gov)1:1Ion-dipole interactions, Hydrogen bonding, Hydrophobic effectsEnhanced fluorescence, Shift in NMR signals, Increased stabilityNMR Spectroscopy, X-ray Crystallography, ITC, Mass Spectrometry
Sulfonato-calix[n]arenes1:1 or 1:2Electrostatic interactions, Cation-π interactionsModulation of redox potential, Altered aggregation behaviorNMR Spectroscopy, UV-Vis Spectroscopy, Cyclic Voltammetry

Directed Assembly in Nanostructured Materials

The directed assembly of molecules into well-defined nanostructures is a powerful bottom-up approach to creating functional materials. nih.gov The process relies on specific, non-covalent interactions between molecular building blocks to form ordered architectures. nih.gov this compound, with its potential for intermolecular interactions and its inherent functionality, is a prime candidate for incorporation into nanostructured materials such as metal-organic frameworks (MOFs) and self-assembled nanoparticles.

The synthesis of MOFs involves the coordination of metal ions or clusters with organic linker molecules to form extended, often porous, crystalline structures. nih.govrsc.org While there are no direct reports on the use of this compound as a primary linker in MOF synthesis, analogous molecules with functional groups capable of coordinating to metal centers have been successfully employed. For instance, tetraphenylethene derivatives functionalized with carboxyl or triazole groups have been used to construct luminescent MOFs. nih.gov Given that this compound possesses nitrogen-rich dimethylamino groups, it could potentially be integrated into MOF structures, either as a primary linker (if modified with appropriate coordinating groups) or as an encapsulated guest molecule within the pores of a pre-formed MOF. The incorporation of this photochromic molecule could impart light-responsive properties to the resulting MOF.

Furthermore, the principles of self-assembly can be utilized to create nanoparticles from molecules that possess both hydrophobic and hydrophilic moieties, or that can be conjugated to a self-assembly inducer. nih.gov Research has shown that conjugating molecules like tetraphenylethylene (B103901) to other functional units can lead to the spontaneous formation of fluorescent nanoparticles in aqueous media. nih.govresearchgate.net The this compound molecule, with its relatively nonpolar aromatic structure and polarizable amino groups, could be a building block for self-assembled nanostructures. By modifying the molecule or the assembly conditions, it may be possible to direct its assembly into nanoparticles, nanotubes, or other morphologies, where the photoisomerization of the azo group could be used to control the assembly or disassembly of the nanostructure.

Another avenue for directed assembly is the incorporation of this compound into the pores of mesoporous silica (B1680970) nanoparticles (MSNs). nih.govnih.gov These materials provide a high surface area and a constrained environment that can influence the alignment and properties of guest molecules. The loading of functional molecules into MSNs can be achieved through co-condensation during silica synthesis or post-synthesis impregnation. The ordered pore structure of MSNs could be used to align the azodianiline molecules, potentially enhancing their photo-switching properties for applications in controlled release or optical sensing.

Table 2: Methodologies for Directed Assembly of this compound in Nanostructured Materials
Nanostructured MaterialMethodology for IntegrationPotential Functional OutcomeKey Characterization Methods
Metal-Organic Frameworks (MOFs)Use as a guest molecule within MOF pores; Covalent modification with coordinating groups to act as a linker.Photo-responsive gas sorption/separation, Luminescent sensing, Heterogeneous catalysis.Single-Crystal X-ray Diffraction, Powder X-ray Diffraction (PXRD), Gas Adsorption Analysis, Spectroscopic analysis of guest-host interactions.
Self-Assembled NanoparticlesConjugation with a self-assembly inducing moiety; Controlled precipitation from solution.Photo-controllable drug delivery vehicles, Fluorescent probes for bioimaging, Light-responsive materials.Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM), Atomic Force Microscopy (AFM), Fluorescence Spectroscopy.
Mesoporous Silica Nanoparticles (MSNs)Post-synthesis impregnation into the pores; Co-condensation during MSN synthesis.Controlled release systems triggered by light, Solid-state optical switches, Aligned molecular arrays for enhanced optical properties.Nitrogen Adsorption-Desorption Isotherms (BET), Small-Angle X-ray Scattering (SAXS), TEM, Solid-State NMR, UV-Vis Spectroscopy.

Theoretical and Computational Investigations of N,n,n ,n Tetramethyl 4,4 Azodianiline

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing detailed information about molecular orbitals and energy levels. deeporigin.com DFT has become particularly popular due to its balance of computational efficiency and accuracy in predicting the electronic structure of molecules. deeporigin.com For aromatic azo dyes, these calculations are crucial for optimizing molecular geometry and predicting vibrational frequencies, electronic properties, and spectra. sci-hub.seicontechjournal.com

Prediction of Spectroscopic Properties (UV-Vis, NMR)

Quantum chemical calculations are instrumental in predicting the spectroscopic properties of molecules. Time-dependent density functional theory (TD-DFT) is a common method used to calculate the electronic transitions that correspond to UV-Visible absorption spectra. researchgate.netnih.gov For azo dyes, these calculations can predict the wavelength of maximum absorption (λmax), which is directly related to the color of the compound. The transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). mdpi.comscielo.org.za

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO). icontechjournal.comnih.gov These calculations provide theoretical ¹H and ¹³C NMR spectra that are invaluable for confirming the structure of synthesized compounds. researchgate.netnih.gov

Illustrative Data for Spectroscopic Properties

The following table presents hypothetical, calculated spectroscopic data for N,N,N',N'-Tetramethyl-4,4'-azodianiline, based on typical results for similar azo dyes.

PropertyPredicted ValueMethod
UV-Vis (λmax) 435 nm (HOMO → LUMO transition)TD-DFT/B3LYP
¹H NMR (δ, ppm) 7.8-8.0 (aromatic), 3.1-3.3 (N-CH₃)GIAO/B3LYP
¹³C NMR (δ, ppm) 155 (C-N), 145 (C-N=N), 125 (aromatic), 40 (N-CH₃)GIAO/B3LYP

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and reactivity. thaiscience.info The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. sci-hub.se The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov A smaller energy gap generally indicates higher chemical reactivity and is associated with a red shift (longer wavelength) in the UV-Vis absorption spectrum. researchgate.netnih.gov For this compound, the HOMO is expected to be localized over the electron-donating dimethylamino-substituted phenyl rings, while the LUMO would be concentrated around the electron-accepting azo bridge. mdpi.com

Electron Affinity and Ionization Potential Determination

The energies of the frontier orbitals are directly related to the ionization potential (IP) and electron affinity (EA) of a molecule. According to Koopman's theorem, the ionization potential can be approximated as the negative of the HOMO energy (IP ≈ -EHOMO), and the electron affinity can be approximated as the negative of the LUMO energy (EA ≈ -ELUMO). researchgate.net These values provide quantitative measures of the energy required to remove an electron and the energy released when an electron is added, respectively. researchgate.net DFT calculations offer a reliable means to estimate these fundamental electronic properties. acs.org

Illustrative Data for FMO Analysis and Electronic Properties

The following table presents hypothetical electronic property data for this compound derived from theoretical calculations, based on values for related azo and aniline (B41778) compounds. icontechjournal.comresearchgate.net

ParameterSymbolIllustrative Calculated Value (eV)
HOMO EnergyEHOMO-5.95
LUMO EnergyELUMO-2.75
HOMO-LUMO GapΔE3.20
Ionization PotentialIP5.95
Electron AffinityEA2.75

Molecular Dynamics Simulations for Conformation and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular conformations and intermolecular interactions. core.ac.uk For a molecule like this compound, MD simulations can reveal its conformational dynamics in different environments, such as in various solvents or on a surface. aip.org

These simulations can elucidate the rotational freedom around the aryl-N bonds, the flexibility of the N,N-dimethylamino groups, and how the molecule interacts with surrounding solvent molecules. This information is critical for understanding how the molecular environment influences properties such as solubility, stability, and the mechanism of photoisomerization. acs.org

Mechanistic Pathways of Chemical Reactions and Photoisomerization

Azo compounds are well-known for undergoing chemical reactions such as electrophilic aromatic substitution and, most notably, photoisomerization. researchgate.netmasterorganicchemistry.com The primary photochemical process for azobenzenes is a reversible trans to cis isomerization upon irradiation with light of a specific wavelength. rsc.orgresearchgate.net The more stable trans isomer can be converted to the cis isomer by UV light, and the reverse process can be induced by visible light or occur thermally. researchgate.netresearchgate.net

Computational studies, including ab initio molecular dynamics, are crucial for mapping the potential energy surfaces of the ground and excited states to elucidate the exact mechanism of isomerization. aip.org The process typically involves excitation from the ground state (S₀) to an excited state (S₁ or S₂), followed by relaxation and internal conversion that leads to the conformational change. researchgate.net The specific substituents on the azobenzene (B91143) core, such as the N,N-dimethylamino groups in this compound, significantly influence the spectroscopic properties and the kinetics of the isomerization process. rsc.org

Conclusion and Future Research Directions

Summary of Key Academic Contributions

The primary academic contribution relevant to N,N,N',N'-Tetramethyl-4,4'-azodianiline lies in the electrochemical synthesis of its derivatives. Electrochemical oxidation of N,N-dialkyl-p-phenylenediamines has been shown as a viable and environmentally conscious method for creating N,N,N',N'-tetraalkyl-4,4'-azodianiline derivatives . This method is significant as it offers a greener alternative to traditional chemical synthesis routes which may involve harsh reagents and produce more waste .

Additionally, the broader family of aromatic azo compounds has been extensively studied for their use as dyes and in the synthesis of polymers. For instance, 4,4'-azodianiline (B117029) is a known monomer used in the creation of polymers rsc.org. Aromatic azo compounds are recognized for their vibrant colors and stability, making them crucial in the manufacturing of dyes for textiles, inks, and plastics chemimpex.com. The synthesis of various azo compounds is typically achieved through diazotization and coupling reactions uobabylon.edu.iq.

Identification of Remaining Challenges and Knowledge Gaps

Challenges in the synthesis of aromatic azo compounds, which would likely apply to this compound, include controlling the reaction to produce symmetrical compounds and achieving high yields uobabylon.edu.iqmdpi.com. Traditional synthesis methods often have limitations regarding the structural design of the final product mdpi.com. Furthermore, the synthesis of azo dyes via conventional aqueous-based diazotization and coupling reactions often requires high concentrations of mineral acids, leading to environmental concerns due to high electrolyte concentrations in wastewater researchgate.net.

Prospective Research Avenues and Emerging Applications

Future research should focus on the specific synthesis and characterization of this compound. Investigating its electronic and optical properties would be a crucial first step. Given that aromatic azo compounds have applications in functional materials, this molecule could be explored for its potential in areas such as:

Non-linear optics: The extended π-conjugation system in aromatic azo compounds can lead to interesting optical properties.

Molecular switches: The azo group can undergo reversible cis-trans isomerization upon light irradiation, a property useful in the development of molecular switches and optical data storage.

Sensors: The electron-rich nature of the tetramethylamino groups could make the molecule sensitive to certain analytes, opening possibilities for its use in chemical sensors.

The development of more sustainable synthesis methods, such as the electrochemical approach, for this specific compound would also be a valuable research direction .

Interdisciplinary Opportunities in Materials Science and Organic Chemistry

The study of this compound presents numerous opportunities for collaboration between materials scientists and organic chemists.

Organic Chemistry: Organic chemists can focus on optimizing the synthesis of the compound, exploring different catalytic systems to improve yield and selectivity. They can also design and synthesize a variety of derivatives with tailored properties.

Materials Science: Materials scientists can investigate the incorporation of this molecule into polymers to create novel materials with enhanced thermal, mechanical, or optical properties. Its potential as a dye or pigment in advanced materials, such as high-performance plastics or coatings, could also be explored chemimpex.com. The self-assembly and liquid crystalline properties of this and related molecules could also be a fruitful area of investigation.

The synergy between these disciplines will be crucial in unlocking the full potential of this compound and its derivatives, leading to the development of new functional materials with a wide range of applications.

Q & A

Q. Advanced

  • COF synthesis : Use a Schiff-base condensation between triformylphloroglucinol (Tp) and the compound to form a porous framework .
  • Acid doping : Immobilize H₃PO₄ within COF pores to facilitate proton hopping.
  • Conductivity measurement : Perform electrochemical impedance spectroscopy (EIS) under hydrous (humidified) and anhydrous conditions to assess proton transport efficiency .

How does the electronic structure of this compound influence its UV-Vis absorption characteristics?

Basic
The azo group’s π-conjugation and dimethylamine substituents alter the electronic transitions:

  • Solvatochromism : Polar solvents induce red shifts due to stabilization of excited states.
  • Substituent effects : N,N-dimethyl groups donate electrons, extending conjugation and lowering the energy gap (e.g., λmax ~600 nm in chloroform) .

What strategies can resolve contradictions in reported electrochemical data for azo-dye modified sensors using this compound?

Q. Advanced

  • Standardize electrode preparation : Control variables like nanotube purity, binder ratio, and compound loading .
  • Cross-validate techniques : Combine CV, differential pulse voltammetry (DPV), and amperometry to confirm redox mechanisms.
  • Address matrix effects : Use standard additions or internal calibrants in complex samples (e.g., biological fluids) to mitigate interference .

Notes

  • Safety Data : Prioritize institutional guidelines for carcinogen handling .
  • Synthesis Gaps : Limited direct evidence on the tetramethyl-azo compound necessitates extrapolation from related structures.
  • Advanced Applications : Focus on electrochemical and materials science contexts, avoiding consumer/commercial angles.

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